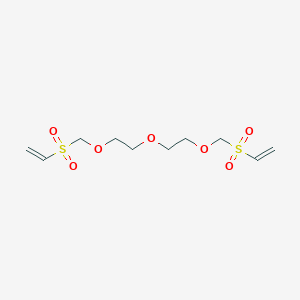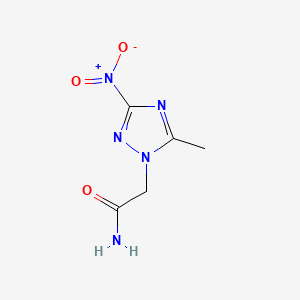![molecular formula C11H16O6 B14282145 Bis[(oxiran-2-yl)methyl] pentanedioate CAS No. 133548-06-8](/img/structure/B14282145.png)
Bis[(oxiran-2-yl)methyl] pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(oxiran-2-yl)methyl] pentanedioate typically involves the esterification of pentanedioic acid with oxirane. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(oxiran-2-yl)methyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The epoxide rings can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the epoxide rings.
Major Products Formed
Oxidation: Diols are formed from the oxidation of the epoxide rings.
Reduction: Alcohols are produced from the reduction of the ester groups.
Substitution: Substituted alcohols or ethers are formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Bis[(oxiran-2-yl)methyl] pentanedioate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.
Materials Science: It is employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive epoxide groups.
Mécanisme D'action
The mechanism of action of bis[(oxiran-2-yl)methyl] pentanedioate involves the reactivity of its epoxide rings and ester groups. The epoxide rings can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The ester groups can be hydrolyzed or reduced, providing additional reactive sites for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A diglycidyl ether: Another compound with epoxide functionality, commonly used in the production of epoxy resins.
Bisphenol F diglycidyl ether: Similar to bisphenol A diglycidyl ether but with different structural properties.
Bis(2,3-epoxypropyl) terephthalate: A compound with similar epoxide groups but derived from terephthalic acid.
Uniqueness
Bis[(oxiran-2-yl)methyl] pentanedioate is unique due to its specific combination of epoxide and ester functionalities, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in polymer synthesis and materials science, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
133548-06-8 |
|---|---|
Formule moléculaire |
C11H16O6 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
bis(oxiran-2-ylmethyl) pentanedioate |
InChI |
InChI=1S/C11H16O6/c12-10(16-6-8-4-14-8)2-1-3-11(13)17-7-9-5-15-9/h8-9H,1-7H2 |
Clé InChI |
BXBGKJAQBJBRAJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC(=O)CCCC(=O)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
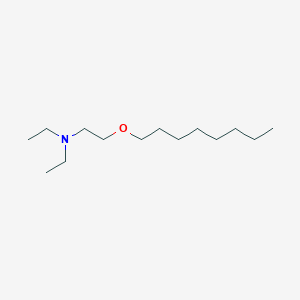
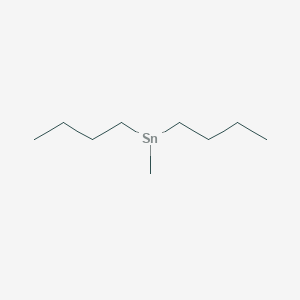
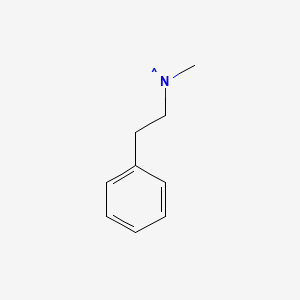
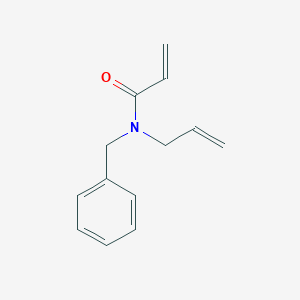
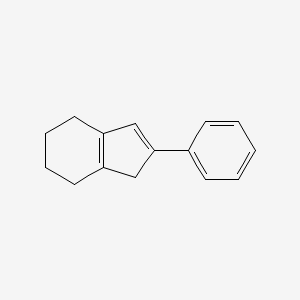
![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

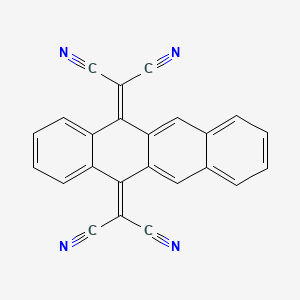
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
